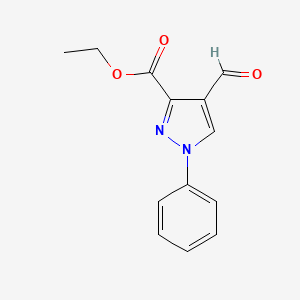

ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate

Übersicht

Beschreibung

Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate is a heterocyclic compound with a pyrazole ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate typically involves the reaction of hydrazines with β-keto esters. One common method includes the cyclocondensation of acetylenic ketones with hydrazines in ethanol, which provides the pyrazole ring . Another method involves the use of palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Ethyl 4-carboxy-1-phenyl-1H-pyrazole-3-carboxylate.

Reduction: Ethyl 4-hydroxymethyl-1-phenyl-1H-pyrazole-3-carboxylate.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Properties

Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate has demonstrated notable antimicrobial activity. It has been investigated for its potential as an antibacterial and antiviral agent. Research indicates that derivatives of this compound can inhibit the growth of various pathogens, making it a candidate for developing new antibiotics and antiviral medications .

Anti-inflammatory and Antiallergic Effects

Studies have shown that compounds based on this compound exhibit anti-inflammatory properties. These compounds are being explored for their potential use in treating inflammatory diseases and allergic reactions. The mechanism involves the inhibition of pro-inflammatory mediators, which may lead to reduced symptoms in conditions like asthma and rhinitis .

Organic Synthesis

Building Block for Complex Molecules

This compound serves as a bifunctional building block in organic synthesis, facilitating the construction of complex pyrazole-based frameworks. Its dual functionality allows for diverse chemical transformations, making it a valuable intermediate in synthesizing more complex heterocyclic compounds . Researchers have utilized it to create various pyrazole derivatives with potential therapeutic applications.

Synthesis of Pyrazole-Fused Derivatives

this compound has been employed in the synthesis of pyrazole-fused structures, which are important in drug discovery. The ability to modify its structure leads to a library of compounds that can be screened for biological activity, thereby accelerating the drug development process .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Heterocyclic Chemistry explored the antimicrobial efficacy of this compound derivatives against various bacterial strains. The results indicated that certain modifications to the compound enhanced its antibacterial properties significantly, suggesting pathways for further drug development .

Case Study 2: Anti-inflammatory Applications

Research conducted on the anti-inflammatory effects of this compound highlighted its potential in treating chronic inflammatory diseases. In vitro tests showed that derivatives could reduce inflammation markers in cell cultures, paving the way for clinical trials aimed at evaluating their effectiveness in humans .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets can vary based on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives:

Ethyl 1-phenyl-3-methyl-1H-pyrazole-4-carboxylate: Similar structure but with a methyl group instead of a formyl group.

Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate: Contains a hydroxyl group instead of a formyl group.

Ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate: Contains a nitro group instead of a formyl group.

These compounds share the pyrazole ring structure but differ in their substituents, which can significantly impact their chemical and biological properties .

Biologische Aktivität

Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, and molecular mechanisms, supported by data tables and relevant case studies.

This compound exhibits notable biochemical properties, primarily due to its ability to interact with various enzymes and proteins. Its high antioxidant activity plays a crucial role in neutralizing free radicals, thus preventing oxidative damage to cells. The compound enhances the activity of enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase.

Table 1: Antioxidant Activity Comparison

Cellular Effects

The compound influences various cellular processes by modulating key signaling pathways. It has been shown to affect the activity of kinases and phosphatases, which are critical for cell signaling and regulation. In vitro studies indicate that this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .

The molecular mechanism involves binding to specific biomolecules, particularly enzymes associated with oxidative stress. This interaction enhances their protective effects against cellular damage. Research indicates that the compound's formyl group provides a reactive site for nucleophilic additions, facilitating various chemical transformations that contribute to its biological activity .

Case Studies and Research Findings

Recent studies have evaluated the biological activity of this compound across different contexts:

Case Study 1: Antimicrobial Activity

In a study assessing antimicrobial properties, this compound demonstrated significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be as low as 0.22 µg/mL for some derivatives .

Case Study 2: Anti-inflammatory Effects

The compound was also tested for anti-inflammatory properties using the carrageenan-induced rat paw edema model. Results showed that it significantly reduced inflammation compared to standard anti-inflammatory drugs like ibuprofen .

Eigenschaften

IUPAC Name |

ethyl 4-formyl-1-phenylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-2-18-13(17)12-10(9-16)8-15(14-12)11-6-4-3-5-7-11/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXQUZWWWWBKFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1C=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Given the structural similarities between ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate and the compound studied in the paper, 3-(3-ethoxycarbonyl-1-phenyl-1H-pyrazol-4-yl)propenic acid, can we anticipate similar reactivity?

A1: While both compounds share the core structure of ethyl 1-phenyl-1H-pyrazole-3-carboxylate, the presence of different functional groups at the 4-position (a formyl group versus a propenoic acid group) will likely influence their reactivity. The formyl group in this compound offers a reactive site for various transformations, such as nucleophilic additions and condensations.

Q2: Considering the research focus on synthesis in the provided paper [], are there potential synthetic routes to obtain this compound using similar methodologies?

A2: The paper [] focuses on the synthesis of 3-(3-ethoxycarbonyl-1-phenyl-1H-pyrazol-4-yl)propenic acid, utilizing reactions like Vilsmeier-Haack formylation and Wittig reaction. A potential synthetic route for this compound could involve a direct formylation of ethyl 1-phenyl-1H-pyrazole-3-carboxylate. This could potentially be achieved through a Vilsmeier-Haack reaction, similar to a step described in the paper, albeit targeting a different starting material.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.